2-(Allylthio)benzo[d]thiazole
CAS No.: 22388-07-4
Cat. No.: VC4946150
Molecular Formula: C10H9NS2
Molecular Weight: 207.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22388-07-4 |
|---|---|
| Molecular Formula | C10H9NS2 |
| Molecular Weight | 207.31 |
| IUPAC Name | 2-prop-2-enylsulfanyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C10H9NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2 |
| Standard InChI Key | BBSXEAQRDHEFLL-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NC2=CC=CC=C2S1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(allylthio)benzo[d]thiazole (C₁₀H₉NS₂) consists of a planar benzothiazole ring system fused with a benzene and thiazole moiety. The allylthio substituent introduces a reactive sulfur atom and a conjugated alkene group, which may influence electronic properties and intermolecular interactions . Key physicochemical parameters include:
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Molecular weight: 207.31 g/mol
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Solubility: Predicted to exhibit limited solubility in polar solvents due to the hydrophobic benzothiazole core, with enhanced solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane.
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Reactivity: The allylthio group is susceptible to oxidation and nucleophilic substitution, while the thiazole nitrogen may participate in hydrogen bonding or coordination chemistry .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 2-(allylthio)benzo[d]thiazole typically involves the functionalization of 2-mercaptobenzothiazole (MBT), a widely available precursor. A representative method includes:
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Alkylation of MBT:
MBT reacts with allyl bromide in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent such as acetone or acetonitrile . The reaction proceeds via nucleophilic displacement of the bromine atom by the thiolate anion:This method yields moderate to high purity products, with reaction times ranging from 4–12 hours .
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Microwave-Assisted Synthesis:
Recent advancements utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis time to 15–30 minutes while maintaining yields above 80% .
Structural Analogues and Derivatives
Modifications to the allylthio group or benzothiazole core can enhance bioactivity. Examples include:
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Halogenation: Introducing halogens (e.g., Cl, Br) at the 6-position of the benzothiazole ring to improve antimicrobial potency .
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Hybridization: Conjugation with pharmacophores like pyrazole or imidazole to target specific enzymes .
Hypothesized Biological Activities
While direct pharmacological data for 2-(allylthio)benzo[d]thiazole are scarce, its structural similarity to bioactive benzothiazoles allows for extrapolation:
Antimicrobial and Antifungal Activity
Benzothiazoles with sulfur substituents exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The allylthio group may enhance membrane permeability, disrupting microbial cell walls. Comparative studies of analogous compounds suggest minimum inhibitory concentrations (MICs) in the range of 0.5–50 μg/mL, depending on substituents .
Enzyme Inhibition
The compound may act as a mechanism-based inhibitor for enzymes such as:
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Monoamine oxidase (MAO): Thiazole derivatives modulate neurotransmitter levels, potentially aiding in neurological disorders .
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Heat shock protein 90 (Hsp90): Inhibition disrupts protein folding in cancer cells, inducing apoptosis .
Applications in Material Science
The allylthio group’s reactivity enables applications in:
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Polymer Chemistry: As a crosslinking agent in vulcanization processes for rubbers .
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Corrosion Inhibition: Adsorption onto metal surfaces via sulfur atoms, reducing oxidation rates in acidic environments .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Traditional methods require optimization for industrial-scale production.
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Toxicity Profiles: Preliminary studies on MBT derivatives indicate potential hepatotoxicity, necessitating rigorous safety evaluations .
Future research should prioritize:
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